molecular formula C19H17Cl2IN2S2 B12947742 5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide

5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide

Cat. No.: B12947742
M. Wt: 535.3 g/mol
InChI Key: KXLBGTPFEATKKQ-UHFFFAOYSA-M
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Description

5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two benzo[d]thiazolium rings connected by a methylene bridge, each substituted with chlorine and ethyl groups. The presence of the iodide ion further adds to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-3-ethylbenzo[d]thiazole, which is then subjected to a series of reactions to introduce the methylene bridge and the second benzo[d]thiazolium ring. The final step involves the addition of iodide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers.

    Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its antimicrobial and anticancer properties, showing promise in preliminary studies.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes or proteins, leading to disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through oxidative stress and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methyl-1,2-thiazol-3-one: Shares structural similarities but differs in its chemical reactivity and applications.

    5-Chloro-3-methyl-2(3H)-benzoxazolimine: Another related compound with distinct properties and uses.

Uniqueness

5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide stands out due to its dual benzo[d]thiazolium structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C19H17Cl2IN2S2

Molecular Weight

535.3 g/mol

IUPAC Name

(2E)-5-chloro-2-[(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-3-ethyl-1,3-benzothiazole;iodide

InChI

InChI=1S/C19H17Cl2N2S2.HI/c1-3-22-14-9-12(20)5-7-16(14)24-18(22)11-19-23(4-2)15-10-13(21)6-8-17(15)25-19;/h5-11H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

KXLBGTPFEATKKQ-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)Cl)S/C1=C/C3=[N+](C4=C(S3)C=CC(=C4)Cl)CC.[I-]

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)SC1=CC3=[N+](C4=C(S3)C=CC(=C4)Cl)CC.[I-]

Origin of Product

United States

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